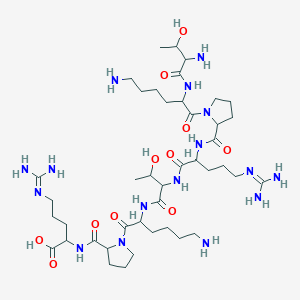
Tuftsinyltuftsin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuftsinyltuftsin is an octapeptide with the sequence Thr-Lys-Pro-Arg-Thr-Lys-Pro-Arg. It is derived from the tetrapeptide tuftsin (Thr-Lys-Pro-Arg), which is known for its immunomodulatory properties. This compound was synthesized to minimize the formation of Lys-Pro-Arg from tuftsin by tissue aminopeptidases . This compound has shown significant potential in prolonging the life of syngeneic mice injected with L1210 leukemia cells .
準備方法
Synthetic Routes and Reaction Conditions
Tuftsinyltuftsin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods
For industrial production, high-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide. A simple method for purifying tuftsin by HPLC uses 0.75% trifluoroacetic acid in water . This method ensures the high purity of the final product, which is essential for its use in scientific research and medical applications.
化学反応の分析
Types of Reactions
Tuftsinyltuftsin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and potentially alter its biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds, yielding free thiol groups .
科学的研究の応用
Tuftsinyltuftsin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Industry: This compound can be used in the development of new immunomodulatory drugs and therapies.
作用機序
Tuftsinyltuftsin exerts its effects by binding to specific receptors on the surface of immune cells, such as the neuropilin-1 (Nrp1) receptor. This binding modulates various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, cyclic guanosine monophosphate (cGMP) signaling, and calcium (Ca2+) signaling . These pathways play crucial roles in regulating immune cell functions, including phagocytosis and cytotoxicity .
類似化合物との比較
Similar Compounds
Tuftsin (Thr-Lys-Pro-Arg): The parent tetrapeptide known for its immunomodulatory properties.
Thr-Arg-Pro-Lys: A close analog found in the haemagglutinin of influenza virus.
Thr-Arg-Pro-Arg: Another analog found in pancreatic polypeptides.
Uniqueness
Tuftsinyltuftsin is unique due to its octapeptide structure, which provides enhanced stability and prolonged biological activity compared to tuftsin. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C42H78N16O11 |
|---|---|
分子量 |
983.2 g/mol |
IUPAC名 |
2-[[1-[6-amino-2-[[2-[[2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H78N16O11/c1-23(59)31(45)36(64)53-26(11-3-5-17-43)38(66)57-21-9-15-29(57)34(62)52-25(13-7-19-50-41(46)47)33(61)56-32(24(2)60)37(65)54-27(12-4-6-18-44)39(67)58-22-10-16-30(58)35(63)55-28(40(68)69)14-8-20-51-42(48)49/h23-32,59-60H,3-22,43-45H2,1-2H3,(H,52,62)(H,53,64)(H,54,65)(H,55,63)(H,56,61)(H,68,69)(H4,46,47,50)(H4,48,49,51) |
InChIキー |
GCQKMLBIJULQQS-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



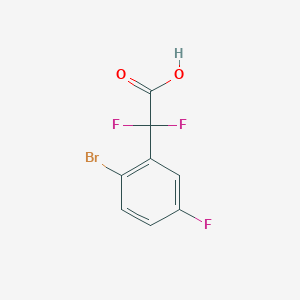
![N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B12300442.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)
![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)
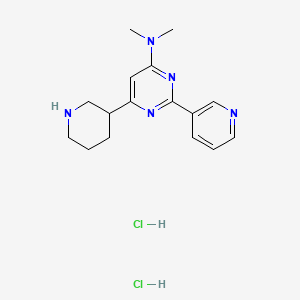
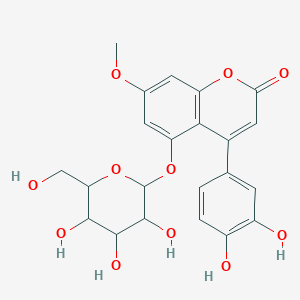
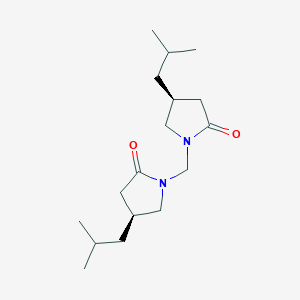
![5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)
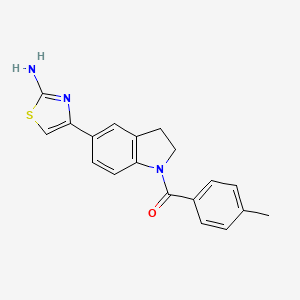
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)


